
3-Bromo-9-chloro-5-methylacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-9-chloro-5-methylacridine: is a chemical compound with the molecular formula C14H9BrClN . It belongs to the acridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-9-chloro-5-methylacridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of 5-methylacridine. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity of the compound through optimized reaction conditions and purification techniques .
化学反応の分析
Types of Reactions: 3-Bromo-9-chloro-5-methylacridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acridine derivatives .
科学的研究の応用
3-Bromo-9-chloro-5-methylacridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 3-Bromo-9-chloro-5-methylacridine involves its interaction with biological molecules. It can intercalate into DNA, disrupting the replication and transcription processes. This intercalation can inhibit the activity of enzymes such as topoisomerases, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Acridine: The parent compound of 3-Bromo-9-chloro-5-methylacridine, known for its broad range of biological activities.
9-Chloroacridine: Similar in structure but lacks the bromine and methyl groups.
5-Methylacridine: Lacks the bromine and chlorine atoms but shares the methyl group.
Uniqueness: this compound is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other acridine derivatives .
特性
CAS番号 |
88914-98-1 |
|---|---|
分子式 |
C14H9BrClN |
分子量 |
306.58 g/mol |
IUPAC名 |
3-bromo-9-chloro-5-methylacridine |
InChI |
InChI=1S/C14H9BrClN/c1-8-3-2-4-11-13(16)10-6-5-9(15)7-12(10)17-14(8)11/h2-7H,1H3 |
InChIキー |
OYGFBPGSCUVNPW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC(=CC3=N2)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


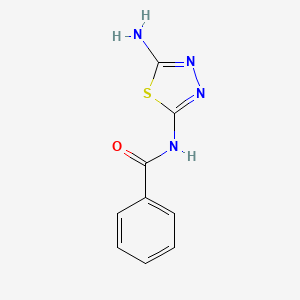
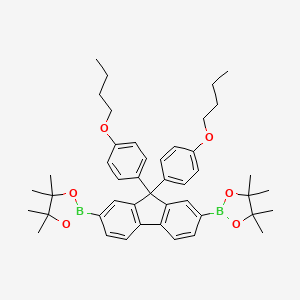
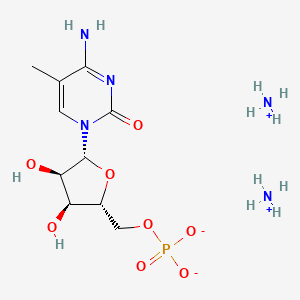
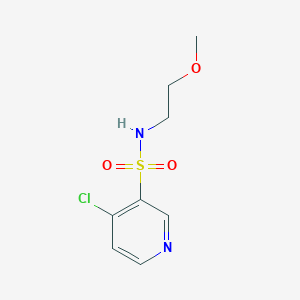
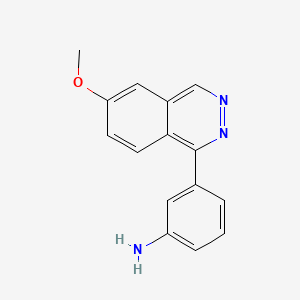
![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)

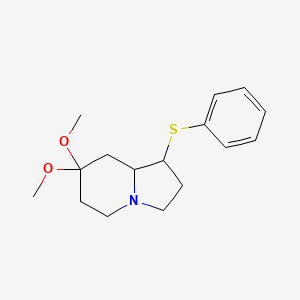
![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
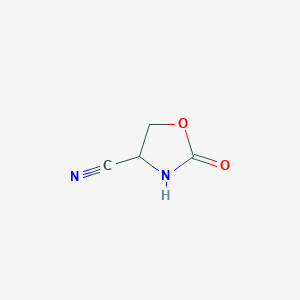
![[(3,6-Diethylpyrazin-2-yl)sulfanyl]acetonitrile](/img/structure/B12921425.png)
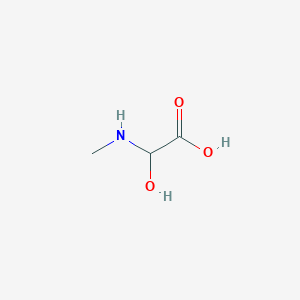
![9-Methyl-5-(4-methylbenzene-1-sulfonyl)-5,6-dihydroindeno[2,1-b]indole](/img/structure/B12921433.png)
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)
